![molecular formula C26H28N2O7 B5558537 1-(2,3-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate](/img/structure/B5558537.png)
1-(2,3-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including salification, substitution reactions, and the use of catalysts to improve yields. For example, the synthesis of related piperazine derivatives involves specific reactions tailored to introduce functional groups at desired positions on the molecule (Jian, 2011).
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information on the functional groups present, the molecular framework, and the molecular weight of the compound. Single-crystal X-ray diffraction can further elucidate the precise three-dimensional arrangement of atoms within a crystal lattice (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical properties of compounds like 1-(2,3-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate would involve understanding its reactivity patterns, including its behavior in various chemical reactions. This could include reactions under different conditions, such as in the presence of catalysts, or with various reagents to form new compounds. Studies often explore the reactivity towards nucleophilic or electrophilic attack, stability under different conditions, and potential for forming derivatives (Mathew et al., 2010).
Physical Properties Analysis
Physical properties including melting point, boiling point, solubility in various solvents, and crystal form can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments, its purity, and its suitability for use in various applications (Craig et al., 2012).
properties
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-12-6-9-19(23(22)29-2)17-25-13-15-26(16-14-25)24(27)21-11-5-8-18-7-3-4-10-20(18)21;3-1(4)2(5)6/h3-12H,13-17H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQFFQVJIZICRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-naphthalen-1-yl-methanone |
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